molecular formula C7H8ClN5S B2701590 5-(4-Chloro-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-30-9

5-(4-Chloro-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2701590
CAS RN: 1946818-30-9
M. Wt: 229.69
InChI Key: PGIRTIIBAYTELD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s chemical properties, such as its acidity or basicity .

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This can include studying the compound’s MSDS (Material Safety Data Sheet) and conducting risk assessments .

Future Directions

Future directions could involve proposing further studies to better understand the compound’s properties or reactivity. This could also include suggesting potential applications for the compound based on its properties .

properties

IUPAC Name

5-(4-chloro-2-ethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN5S/c1-2-13-5(4(8)3-10-13)6-11-12-7(9)14-6/h3H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIRTIIBAYTELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chloro-1-ethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

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